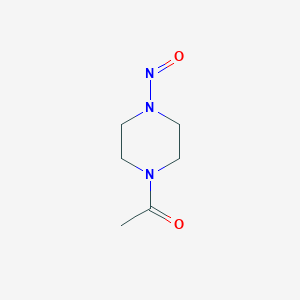
4-Oxo-3-phenethyl-2-phenylimino-1,3-thiazinane-6-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Oxo-3-phenethyl-2-phenylimino-1,3-thiazinane-6-carboxylic acid, also known as PTZ-343, is a novel chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. PTZ-343 belongs to the thiazine class of compounds and is known to possess unique biochemical and physiological properties that make it a promising candidate for various research studies.
Wirkmechanismus
4-Oxo-3-phenethyl-2-phenylimino-1,3-thiazinane-6-carboxylic acid exerts its effects by inhibiting the activity of certain enzymes and proteins that are involved in various cellular processes. The compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. 4-Oxo-3-phenethyl-2-phenylimino-1,3-thiazinane-6-carboxylic acid has also been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression.
Biochemische Und Physiologische Effekte
4-Oxo-3-phenethyl-2-phenylimino-1,3-thiazinane-6-carboxylic acid has been shown to exhibit a range of biochemical and physiological effects. The compound has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines. 4-Oxo-3-phenethyl-2-phenylimino-1,3-thiazinane-6-carboxylic acid has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, the compound has been shown to improve cognitive function in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 4-Oxo-3-phenethyl-2-phenylimino-1,3-thiazinane-6-carboxylic acid is its versatility in laboratory experiments. The compound can be used in a range of studies, including those focused on inflammation, cancer, and neurodegenerative diseases. However, one limitation of 4-Oxo-3-phenethyl-2-phenylimino-1,3-thiazinane-6-carboxylic acid is its relatively low solubility in water, which can make it challenging to work with in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research involving 4-Oxo-3-phenethyl-2-phenylimino-1,3-thiazinane-6-carboxylic acid. One area of interest is the compound's potential use in combination with other drugs to enhance its therapeutic effects. Additionally, further studies are needed to better understand the compound's mechanism of action and its potential use in treating various diseases. Finally, the development of more effective methods for synthesizing 4-Oxo-3-phenethyl-2-phenylimino-1,3-thiazinane-6-carboxylic acid could help to facilitate its use in future research studies.
Synthesemethoden
The synthesis of 4-Oxo-3-phenethyl-2-phenylimino-1,3-thiazinane-6-carboxylic acid involves the reaction of 2-phenylimino-thiazolidin-4-one with 3-phenethyl-2-bromoacetic acid followed by the addition of potassium carbonate. The resulting compound is then subjected to acid hydrolysis to yield 4-Oxo-3-phenethyl-2-phenylimino-1,3-thiazinane-6-carboxylic acid. The synthesis process is relatively simple and can be carried out in a laboratory setting.
Wissenschaftliche Forschungsanwendungen
4-Oxo-3-phenethyl-2-phenylimino-1,3-thiazinane-6-carboxylic acid has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-bacterial properties. The compound has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
CAS-Nummer |
5933-05-1 |
|---|---|
Produktname |
4-Oxo-3-phenethyl-2-phenylimino-1,3-thiazinane-6-carboxylic acid |
Molekularformel |
C19H18N2O3S |
Molekulargewicht |
354.4 g/mol |
IUPAC-Name |
4-oxo-3-(2-phenylethyl)-2-phenylimino-1,3-thiazinane-6-carboxylic acid |
InChI |
InChI=1S/C19H18N2O3S/c22-17-13-16(18(23)24)25-19(20-15-9-5-2-6-10-15)21(17)12-11-14-7-3-1-4-8-14/h1-10,16H,11-13H2,(H,23,24) |
InChI-Schlüssel |
YBPTXUXIDZGPEX-UHFFFAOYSA-N |
SMILES |
C1C(SC(=NC2=CC=CC=C2)N(C1=O)CCC3=CC=CC=C3)C(=O)O |
Kanonische SMILES |
C1C(SC(=NC2=CC=CC=C2)N(C1=O)CCC3=CC=CC=C3)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![3-morpholin-4-ylsulfonyl-N-[3-(trifluoromethyl)phenyl]pyridin-2-amine](/img/structure/B186369.png)




![2-[[3-(Trifluoromethyl)phenyl]amino]-pyridine-3-sulfonic acid](/img/structure/B186378.png)




